![molecular formula C16H13BrFNO2 B2981887 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326874-78-5](/img/structure/B2981887.png)
7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoxazepine family and has been studied extensively for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Kinase Inhibitor Development
The benzoxazepine core is a critical component in several kinase inhibitors, demonstrating the importance of 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in the development of treatments for cancer and other diseases. For example, S. Naganathan et al. (2015) detailed the process development and scale-up of a benzoxazepine-containing kinase inhibitor, showing its potential in therapeutic applications. This research highlights the compound's role in creating effective kinase inhibitors, which are crucial for regulating cellular processes such as cell growth, signaling, and metabolism (S. Naganathan et al., 2015).
Antiproliferative Activities and Apoptosis Induction
Another application is in the field of oncology, where derivatives of benzoxazepine have been synthesized to investigate their antiproliferative activities and ability to induce apoptosis in cancer cells. Estrella Saniger et al. (2003) synthesized medium benzene-fused oxacycles with the 5-fluorouracil moiety, demonstrating significant inhibitory effects on breast cancer cell growth. This research indicates the compound's potential utility in designing new anticancer agents by increasing lipophilicity to enhance cellular uptake and efficacy (Estrella Saniger et al., 2003).
Synthesis of Benzimidazole Derivatives for Biological Activities
E. Menteşe et al. (2015) explored the synthesis of benzimidazole derivatives containing benzoxazepine, assessing their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This study presents the compound as a scaffold for developing new molecules with potential therapeutic applications, demonstrating its utility in medicinal chemistry for creating compounds with diverse biological activities (E. Menteşe et al., 2015).
Radical Cyclization for Synthesis of Benzazepines
Radical cyclization techniques employing compounds related to 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been developed for the efficient synthesis of benzazepines. A. Kamimura et al. (2003) described a method for synthesizing 2-benzazepines via 7-endo radical cyclization, showcasing the compound's role in facilitating synthetic approaches for complex heterocyclic structures. This research emphasizes the importance of such compounds in organic synthesis, particularly in creating pharmacologically relevant heterocycles (A. Kamimura et al., 2003).
Propiedades
IUPAC Name |
7-bromo-4-[(2-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c17-13-5-6-15-12(7-13)9-19(16(20)10-21-15)8-11-3-1-2-4-14(11)18/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFTZNYQMPMUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.